molecular formula C11H15N2O5+ B12814417 1-(|A-D-ribofuranosyl)-nicotinamide

1-(|A-D-ribofuranosyl)-nicotinamide

Cat. No.: B12814417
M. Wt: 255.25 g/mol
InChI Key: JLEBZPBDRKPWTD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinamide riboside can be synthesized from commercially available nicotinamide riboside chloride. One efficient method involves the reduction of nicotinamide riboside chloride in the presence of sodium dithionate as a reducing agent. This reaction is carried out in water at room temperature under anaerobic conditions, achieving a 55% isolation yield . The purified compound can be obtained using common column chromatography .

Industrial Production Methods: Industrial production of nicotinamide riboside often involves the alkylation of nicotinamide with a 1-chloro-D-ribofuranose derivative . This method allows for the scalable production of nicotinamide riboside and its related compounds.

Chemical Reactions Analysis

Types of Reactions: Nicotinamide riboside undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced to 1,4-dihydronicotinamide riboside using sodium dithionate .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 1,4-dihydronicotinamide riboside and other nicotinamide riboside derivatives .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1-4,7-9,11,14-16H,5H2,(H-,12,17)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEBZPBDRKPWTD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862647
Record name 3-Carbamoyl-1-pentofuranosylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.